molecular formula C25H26N2O5S B11411964 3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B11411964
M. Wt: 466.6 g/mol
InChI Key: RPMXHJFOYFVBRF-UHFFFAOYSA-N
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Description

3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, propoxy, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile typically involves multi-step organic reactions

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, catalytic processes, and advanced purification techniques to ensure the high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-hydroxy-3-methoxyphenyl)propionic acid
  • 4’-hydroxy-3’-methoxyacetophenone
  • Methyl 3-(4-hydroxy-3-methoxyphenyl)propionate

Uniqueness

Compared to similar compounds, 3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

3-hydroxy-3-(3-methoxyphenyl)-7-(3-methoxy-4-propoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C25H26N2O5S/c1-4-10-32-21-9-8-16(11-22(21)31-3)19-13-23(28)27-24(20(19)14-26)33-15-25(27,29)17-6-5-7-18(12-17)30-2/h5-9,11-12,19,29H,4,10,13,15H2,1-3H3

InChI Key

RPMXHJFOYFVBRF-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2CC(=O)N3C(=C2C#N)SCC3(C4=CC(=CC=C4)OC)O)OC

Origin of Product

United States

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